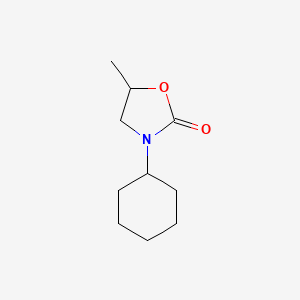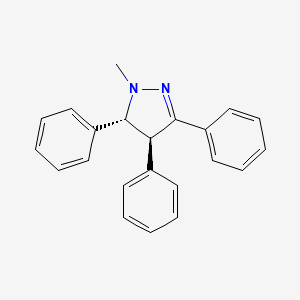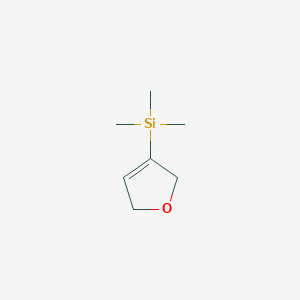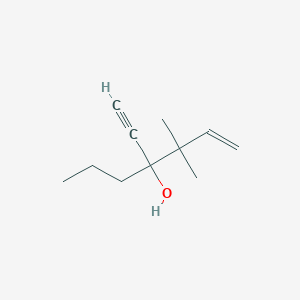![molecular formula C24H36N2O2 B14363951 2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol CAS No. 92633-22-2](/img/structure/B14363951.png)
2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is a complex organic compound characterized by its unique molecular structure, which includes a decane backbone linked to diphenol groups through azanediylmethylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol typically involves the reaction of decane-1,10-diamine with 2-hydroxybenzaldehyde under reflux conditions in an ethanol solution. The reaction mixture is refluxed for several hours, followed by cooling to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Applications De Recherche Scientifique
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The azanediylmethylene bridges facilitate binding to metal ions, making it an effective ligand in coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Propane-1,3-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Butane-1,4-diylbis(azanediylmethylene)]diphenol
Uniqueness
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is unique due to its longer decane backbone, which provides greater flexibility and potential for forming extended coordination networks. This structural feature distinguishes it from similar compounds with shorter alkane backbones .
Propriétés
Numéro CAS |
92633-22-2 |
|---|---|
Formule moléculaire |
C24H36N2O2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
2-[[10-[(2-hydroxyphenyl)methylamino]decylamino]methyl]phenol |
InChI |
InChI=1S/C24H36N2O2/c27-23-15-9-7-13-21(23)19-25-17-11-5-3-1-2-4-6-12-18-26-20-22-14-8-10-16-24(22)28/h7-10,13-16,25-28H,1-6,11-12,17-20H2 |
Clé InChI |
NVPDRESVIUDSAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCCCCCCCNCC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
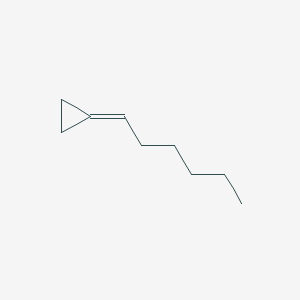
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
